molecular formula C6H6N2OS B1462118 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE CAS No. 5719-29-9

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B1462118
CAS No.: 5719-29-9
M. Wt: 154.19 g/mol
InChI Key: KTJFGUHQMDIDTD-UHFFFAOYSA-N
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Description

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound containing a thienopyrimidine ring system.

Scientific Research Applications

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Biochemical Analysis

Biochemical Properties

5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.

Cellular Effects

The effects of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is essential for maintaining vascular homeostasis . Moreover, it decreases pulmonary hypertension by modulating cellular responses in the pulmonary system . These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of cAMP-phosphodiesterase results in increased levels of cyclic AMP, which in turn affects various downstream signaling pathways . Additionally, the compound’s interaction with adenosine receptors prevents the absorption of vascular and blood cells, thereby modulating thrombocytopenia . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to degradation, affecting its efficacy and cellular responses . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhancing PGI2 biosynthesis and reducing pulmonary hypertension . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of cAMP-phosphodiesterase affects the cyclic AMP pathway, influencing energy metabolism and cellular signaling . Additionally, the compound’s interaction with adenosine receptors impacts nucleotide metabolism, further highlighting its role in cellular biochemistry .

Transport and Distribution

The transport and distribution of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its biochemical interactions and cellular effects, providing insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to form thienopyrimidine-2,4-dione derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is unique due to its thienopyrimidine ring system, which imparts distinct electronic and steric properties. These properties can be exploited to design novel compounds with specific biological activities and improved pharmacokinetic profiles .

Properties

IUPAC Name

5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJFGUHQMDIDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708376
Record name 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5719-29-9
Record name 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 4-carbomethoxytetrahydro-3-thiophenone (5 g, 31.2 mmol) is dissolved in EtOH (284 mL). Formamidine acetate (22 g, 211 mmol) is then added followed by sodium ethoxide (45 mL, 121 mmol, 21% w/w) and the mixture is heated at 90° C. for 14 hours. Reaction is cooled to room temperature and concentrated to a residue which is absorbed onto silica and separated via FCC (0-10% Methanol:CH2Cl2) to give the title compound as a solid. MS (ESI) m/z 155.14 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
284 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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